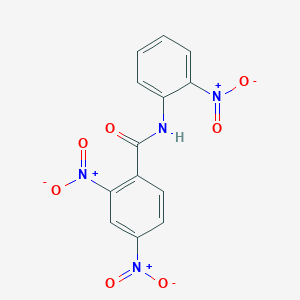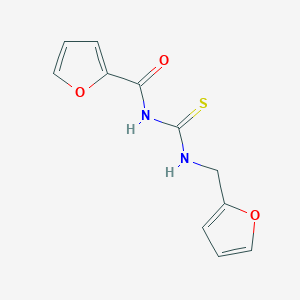
N-(2-furoyl)-N'-(2-furylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furoyl)-N’-(2-furylmethyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields. This compound features a thiourea core with two furan rings attached, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-furoyl)-N’-(2-furylmethyl)thiourea typically begins with 2-furoyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure N-(2-furoyl)-N’-(2-furylmethyl)thiourea.
Industrial Production Methods: While specific industrial production methods for N-(2-furoyl)-N’-(2-furylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown that thiourea derivatives, including N-(2-furoyl)-N’-(2-furylmethyl)thiourea, exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Enzyme Inhibition: This compound can inhibit certain enzymes, which may be useful in drug development.
Industry:
Polymer Additives: N-(2-furoyl)-N’-(2-furylmethyl)thiourea can be used as an additive in polymer formulations to enhance properties such as thermal stability and flame retardancy.
Mecanismo De Acción
The mechanism of action of N-(2-furoyl)-N’-(2-furylmethyl)thiourea largely depends on its application. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of biochemical pathways. The furan rings and thiourea moiety play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
N-(2-furoyl)-N’-(2-thienylmethyl)thiourea: This compound has a thiophene ring instead of a furan ring, which can affect its chemical and biological properties.
N-(2-furoyl)-N’-(2-pyridylmethyl)thiourea: The presence of a pyridine ring introduces basicity and potential for different interactions.
Uniqueness: N-(2-furoyl)-N’-(2-furylmethyl)thiourea is unique due to the presence of two furan rings, which impart specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different heterocyclic rings.
Propiedades
Número CAS |
314746-86-6 |
|---|---|
Fórmula molecular |
C11H10N2O3S |
Peso molecular |
250.28 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O3S/c14-10(9-4-2-6-16-9)13-11(17)12-7-8-3-1-5-15-8/h1-6H,7H2,(H2,12,13,14,17) |
Clave InChI |
KLCUTYGLJDBNKU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(phenyl)methyl]benzamide](/img/structure/B15081972.png)
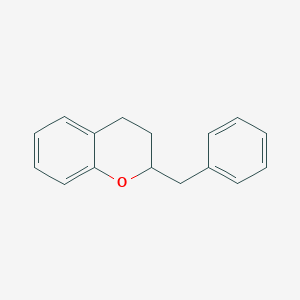
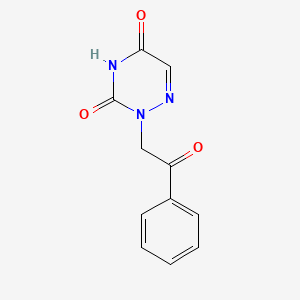
![(3Z)-3-{[(3,4-dichlorophenyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B15081983.png)
![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)
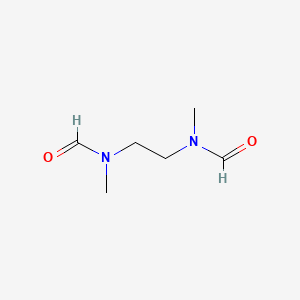
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
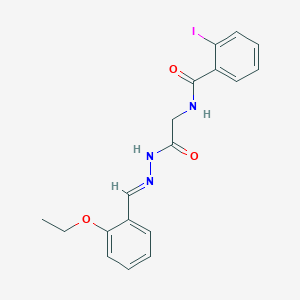
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)

